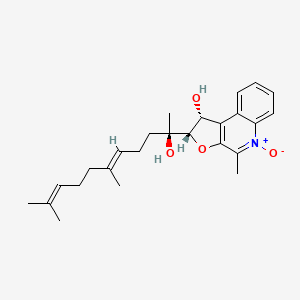

Aurachin P

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C25H33NO4 |

|---|---|

Poids moléculaire |

411.5 g/mol |

Nom IUPAC |

(1R,2S)-2-[(2R,5E)-2-hydroxy-6,10-dimethylundeca-5,9-dien-2-yl]-4-methyl-5-oxido-1,2-dihydrofuro[2,3-c]quinolin-5-ium-1-ol |

InChI |

InChI=1S/C25H33NO4/c1-16(2)10-8-11-17(3)12-9-15-25(5,28)24-22(27)21-19-13-6-7-14-20(19)26(29)18(4)23(21)30-24/h6-7,10,12-14,22,24,27-28H,8-9,11,15H2,1-5H3/b17-12+/t22-,24+,25-/m1/s1 |

Clé InChI |

MIQSPYRWRFLNMZ-ONMIXWMFSA-N |

SMILES isomérique |

CC1=[N+](C2=CC=CC=C2C3=C1O[C@@H]([C@@H]3O)[C@@](C)(CC/C=C(\C)/CCC=C(C)C)O)[O-] |

SMILES canonique |

CC1=[N+](C2=CC=CC=C2C3=C1OC(C3O)C(C)(CCC=C(C)CCC=C(C)C)O)[O-] |

Synonymes |

aurachin P |

Origine du produit |

United States |

Natural Occurrence and Isolation Methodologies of Aurachin P

Primary Producer Organisms of Aurachin P

The production of this compound is associated with myxobacteria and certain actinobacteria.

Stigmatella erecta strain Pd e32

Stigmatella erecta strain Pd e32 is a key producer of this compound. This mesophilic bacterium, isolated from soil containing plant residues, is known to produce a variety of secondary metabolites, including myxalamids, myxothiazole, rhizopodin, myxochromid S, and 5-nitroresorcinol, in addition to aurachins. This compound was specifically isolated from Stigmatella erecta strain Pd e32, and spectroscopic data, particularly NMR, indicated its structure as 1'-hydroxyaurachin A with a 1'R,2'S,3'R relative configuration. Studies on the fermentation of Stigmatella erecta strain Pd e32 have shown that the yields of different compounds, including aurachins, can be influenced by media composition, with additives like "Probion" favoring aurachin production.

Related Bacterial Sources of Aurachin Family Members (e.g., Stigmatella aurantiaca, Rhodococcus spp., Streptomyces spp.)

The aurachin family of compounds is not exclusive to Stigmatella erecta. Other bacteria, particularly within the genus Stigmatella and certain actinomycetes, are also known producers of various aurachins.

Stigmatella aurantiaca : This myxobacterium was the first source from which aurachins (A, B, C, and D) were isolated in 1987. Stigmatella aurantiaca strain Sg a15 is a well-studied producer of multiple aurachin variants.

Rhodococcus spp. : Members of the genus Rhodococcus, which are actinomycetes, have also been identified as producers of aurachin-like compounds. Aurachin RE, for instance, was first isolated from Rhodococcus erythropolis JCM 6824. Other aurachin-like compounds, such as Aurachin Q and Aurachin R, have also been isolated from Rhodococcus strains.

Streptomyces spp. : Certain Streptomyces strains, another genus of actinomycetes, are known to produce aurachins. Aurachin SS, for example, was isolated from Streptomyces sp. NA04227. The biosynthesis of aurachins in Streptomyces sp. NA04227 shows similarities to that in Rhodococcus.

This distribution across different bacterial genera highlights the widespread nature of aurachin production in distinct microbial lineages.

Advanced Chromatographic and Extraction Techniques for Isolation

The isolation of this compound and other aurachins from bacterial cultures typically involves a combination of extraction and chromatographic techniques.

Initial extraction often involves using organic solvents to separate the secondary metabolites from the bacterial biomass and culture medium. For example, aurachins A, B, C, and D were extracted with acetone (B3395972) from the biomass of Stigmatella aurantiaca strain Sg a15. For Stigmatella erecta strain Pd e32, extraction of the culture extract was performed using ethyl acetate. The use of adsorber resins, such as XAD, during fermentation can also aid in the collection of these compounds from the culture broth. The adsorbed compounds are then eluted from the resin using suitable solvents like methanol.

Following the initial extraction, various chromatographic methods are employed to purify this compound from the complex mixture of other metabolites. Column chromatography is a common step, often utilizing stationary phases like Sephadex or silica (B1680970) gel. Elution is performed using solvent gradients to separate compounds based on their polarity. High-Performance Liquid Chromatography (HPLC) is frequently used for further purification and analysis, allowing for the separation of closely related aurachin derivatives. Preparative HPLC can be used for the separation of regioisomers.

These advanced techniques are crucial for obtaining pure samples of this compound for structural characterization and biological studies.

Significance in Chemical Biology and Biomedical Research

The significance of Aurachin P in chemical biology and biomedical research stems from its role as a natural product inhibitor of electron transport chains and its potential as a lead compound for drug development. nih.govmdpi.comdntb.gov.ua Chemical biology utilizes chemical principles and tools to study and manipulate biological systems, and natural products like this compound are valuable probes in this endeavor. mskcc.orgchimia.ch

The ability of aurachins to interfere with respiratory complexes has made them important tools for investigating these fundamental cellular processes in various organisms. nih.govmdpi.comdntb.gov.ua Understanding the interaction of this compound with these targets at a molecular level can provide insights into the mechanisms of energy conservation and electron transfer.

In biomedical research, the antibiotic and antiprotozoal activities of the aurachin family have positioned them as promising candidates for developing new therapeutic agents, particularly in the face of increasing antimicrobial resistance. nih.govmdpi.comdntb.gov.uadigitellinc.com The activity of this compound and its congeners against pathogens like P. falciparum highlights their potential in the development of antimalarial drugs. nih.govmdpi.comnih.govmdpi.com The study of structure-activity relationships within the aurachin family, often using natural and synthesized derivatives, is crucial for identifying compounds with improved efficacy and selectivity. nih.govmdpi.com The complex biosynthesis of aurachins also presents opportunities for engineered production and the generation of novel analogs through synthetic biology approaches. nih.govmdpi.comdntb.gov.ua

Structural Elucidation and Stereochemical Assignment of Aurachin P

Comprehensive Spectroscopic Methodologies for Structural Determination

Spectroscopic analysis is fundamental to the characterization of natural products like Aurachin P. researchgate.netacs.org By examining how the compound interacts with electromagnetic radiation, researchers can deduce its molecular structure.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the different types of atoms and their connectivity. researchgate.netacs.orgwordpress.com For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques were employed.

¹H NMR Spectroscopy: This technique provides information about the hydrogen atoms in the molecule, including their chemical environment, multiplicity (splitting patterns indicating neighboring hydrogens), and integration (relative number of hydrogens). Analysis of the ¹H NMR spectrum of this compound revealed characteristic signals corresponding to aromatic protons of the quinoline (B57606) core and aliphatic protons of the isoprenoid side chain. researchgate.netacs.org The splitting patterns and chemical shifts were crucial for assigning protons to specific positions within the molecule.

¹³C NMR Spectroscopy: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state and the types of atoms they are bonded to. acs.org Analysis of the ¹³C NMR spectrum of this compound helped to confirm the presence of the quinoline and isoprenoid moieties and allowed for the assignment of each carbon atom. researchgate.netacs.org

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide through-bond and through-space correlation information between nuclei. nih.govmdpi.com COSY experiments reveal couplings between vicinal protons, while HSQC correlates protons with the carbons they are directly attached to. nih.govmdpi.com HMBC experiments show correlations between protons and carbons separated by two or three bonds, which is particularly useful for establishing connectivity across quaternary carbons and through heteroatoms. nih.govmdpi.com These 2D NMR data were essential for piecing together the complete structure of this compound, confirming the attachment of the farnesyl chain to the quinoline core and the positions of functional groups. nih.govmdpi.com

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. mathworks.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact molecular mass, allowing for the unambiguous determination of the molecular formula. nih.gov For this compound, mass spectrometry was used to confirm its molecular formula, which is consistent with it being a hydroxylated derivative of Aurachin A. researchgate.netacs.org The pseudomolecular ion peak observed in the mass spectrum provided the molecular weight information necessary to support the proposed structure derived from NMR data. nih.gov

Determination of Relative and Absolute Stereochemical Configuration (e.g., 1'R,2'S,3'R Configuration for this compound)

Stereochemistry refers to the three-dimensional arrangement of atoms in a molecule. For chiral molecules like this compound, determining the relative and absolute configuration of stereogenic centers is critical. spcmc.ac.inlibretexts.org Relative configuration describes the stereochemistry of one chiral center relative to another within the same molecule, while absolute configuration assigns a specific spatial arrangement (R or S) at each chiral center using the Cahn-Ingold-Prelog (CIP) priority rules. spcmc.ac.inlibretexts.orgyoutube.com

Spectroscopic data, particularly detailed analysis of NMR coupling constants and NOE (Nuclear Overhauser Effect) correlations, can provide information about the relative stereochemistry. researchgate.netacs.org NOE arises from through-space dipole-dipole interactions between nuclei and is dependent on the distance between them. By observing NOE correlations between protons on different parts of the molecule, the relative spatial arrangement of these protons, and thus the groups they are attached to, can be deduced. researchgate.netacs.org

For this compound, spectroscopic data, particularly NMR data, indicated a 1'R,2'S,3'R relative configuration. researchgate.netacs.org This assignment suggests a specific spatial relationship between the chiral centers at positions 1', 2', and 3' in the isoprenoid side chain. While the provided sources primarily mention the relative configuration based on spectroscopic data, determining the absolute configuration often requires additional methods such as comparison with known compounds, chemical synthesis of stereoisomers, or potentially techniques like X-ray crystallography if suitable crystals can be obtained. wordpress.comlibretexts.org The consistent reporting of the 1'R,2'S,3'R configuration based on spectroscopic data in the literature indicates a strong basis for this assignment. researchgate.netacs.org

Table 1: Spectroscopic Data Highlights for this compound

| Spectroscopic Method | Key Information Provided | Relevance to Structure Elucidation/Stereochemistry |

| ¹H NMR | Chemical shifts, splitting patterns, integration | Identification of proton environments and connectivity. researchgate.netacs.org |

| ¹³C NMR | Chemical shifts | Identification of carbon environments and skeleton. researchgate.netacs.org |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations between nuclei | Confirmation of connectivity, branching, and functional group placement. nih.govmdpi.com |

| Mass Spectrometry (MS) | Molecular weight, molecular formula | Confirmation of elemental composition and molecular mass. nih.gov |

| NOE Correlations | Through-space interactions between protons | Information on relative spatial proximity and stereochemistry. researchgate.netacs.org |

Table 2: Proposed Relative Stereochemical Configuration

| Chiral Center | Assigned Relative Configuration |

| 1' | R |

| 2' | S |

| 3' | R |

Broad Spectrum Bioactivities and Structure Activity Relationship Sar Insights of Aurachin P

Antimicrobial Spectrum of Activity

Aurachin P exhibits antimicrobial properties, particularly against Gram-positive bacteria and certain fungi.

Efficacy Against Gram-Positive Bacteria and Fungi

Aurachins were initially discovered for their antimicrobial capabilities. Studies using paper disc assays have demonstrated their activity against Gram-positive bacteria and, at higher concentrations, against some fungi. nih.govresearchgate.net This activity was early on linked to their structural similarity to 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO), a known inhibitor of electron transport. nih.govresearchgate.net This suggested that aurachins might share the same cellular target. nih.govresearchgate.net Subsequent research has supported this assumption, showing that aurachins impact photosystem II and the cytochrome bf complex in the thylakoid membrane, as well as the mitochondrial and bacterial NADH:ubiquinone oxidoreductase (respiratory complex I) and the cytochrome bc₁ complex (respiratory complex III). nih.gov

Antiprotozoal Activities

Beyond its antibacterial effects, this compound also displays significant antiprotozoal properties. nih.gov This is consistent with many antiprotozoal compounds being quinoline (B57606) derivatives. nih.gov

Potent Antiplasmodial Activity (e.g., against Plasmodium falciparum)

This compound has demonstrated in vitro activity against multiple strains of Plasmodium falciparum, the causative agent of cerebral malaria. nih.gov While not always outperforming chloroquine, this compound has shown efficacy against chloroquine-resistant strains. nih.gov This lack of cross-resistance suggests a different mode of action compared to chloroquine, or potentially that this compound is not a substrate for the mutated P. falciparum resistance mechanisms. nih.gov One study reported a potent antiplasmodial effect for Aurachin D (closely related to this compound) with an IC₅₀ value of 0.012 μM against P. falciparum. nih.gov The strongest antiplasmodial activity among tested aurachin derivatives was found with a selectivity index of 345 compared to Vero cells. beilstein-journals.org

Antitrypanosomal and Antileishmanial Activities (e.g., against Trypanosoma cruzi, Leishmania donovani)

This compound exhibits potent bioactivity against Leishmania donovani, the pathogen responsible for visceral leishmaniasis. nih.gov In in vitro assays, Aurachin D, a related compound, was active at nanomolar concentrations against L. donovani (IC₅₀ 0.044 μM), exhibiting lower IC₅₀ values than the reference drug miltefosine. nih.govmdpi.com While the exact mechanism against Leishmania is still under investigation, impairment of the parasite's electron transport processes is considered plausible, with NDH2 being a potential target. nih.gov

Against Trypanosoma cruzi, the causative agent of Chagas disease, Aurachin D showed superior activity and a broad therapeutic window compared to its effects on Trypanosoma brucei subspecies. nih.gov Aurachin D demonstrated activity against T. cruzi at low micromolar concentrations (IC₅₀ 1.3 μM), which was lower than that of the reference drug benznidazole. nih.govmdpi.com

Minor variations in the aromatic ring of Aurachin D can alter its antiprotozoal effects. nih.gov For instance, a 7-methyl derivative showed comparable antiplasmodial activity but was less active against Trypanosoma species. nih.gov

Table 1: In vitro Activities of Aurachin D against Protozoa and Mammalian Cells

| Organism | IC₅₀ (μM) | Reference Drug (IC₅₀ μM) | Selectivity Index (L6/Organism)ᵃ |

| Plasmodium falciparum | 0.012 | Chloroquine | - |

| Trypanosoma brucei rhodesiense | 4.5 | Melarsoprol | - |

| Trypanosoma cruzi | 1.3 | Benznidazole (2.5) | - |

| Leishmania donovani | 0.044 | Miltefosine (0.732) | 2970 |

| L6 myoblast cells | 131 | - | - |

ᵃ Selectivity index for antileishmanial effect calculated as IC₅₀ (L6) / IC₅₀ (L. donovani). mdpi.com

Cytotoxic Effects on Defined Cellular Models (in vitro studies)

Bioactivity testing has revealed cytotoxic effects of aurachins on various mammalian cell lines, including human cancer cell lines. nih.govbeilstein-journals.org

Induction of Mitochondrial Membrane Potential Depletion in Mammalian Cell Lines

Aurachins have been shown to block mitochondrial respiratory complex I and complex III. nih.gov It has been demonstrated that Aurachin D can lower the mitochondrial membrane potential in human U-2 OS osteosarcoma cells. nih.govbeilstein-journals.orgbeilstein-journals.org High-content screening experiments analyzing the effect of Aurachin D and its shorter-chain analogues on mitochondrial membrane potential (MMP) showed a reduction in MMP to approximately 50% and 60-80% of the control, respectively. beilstein-journals.org While the loss of mitochondrial membrane potential induced by aurachins has been studied, it does not fully explain the observed cytotoxic activity of these compounds. beilstein-journals.org

Table 2: Effect of Aurachin D and Analogues on Mitochondrial Membrane Potential in Human U-2 OS Cells

| Compound | Mitochondrial Membrane Potential (% of control) |

| Aurachin D | ~50 |

| Shorter-chain analogues | 60-80 |

Note: Data extracted from qualitative descriptions; exact numerical data for all analogues may vary across studies. beilstein-journals.org

The cytotoxic effects observed in mammalian cells, including the depletion of mitochondrial membrane potential, highlight the importance of selectivity when considering aurachins as potential therapeutic agents. The significant selectivity index observed for Aurachin D against L. donovani compared to L6 myoblast cells (2970) is a promising indicator of potential therapeutic utility with a favorable window between antiprotozoal activity and toxicity. mdpi.com

Growth Inhibition in Specific Cancer Cell Lines

Aurachin D, for instance, has been evaluated for its cytotoxic activity against several mammalian cell lines, including human cancer cell lines. nih.govresearchgate.netnih.gov Growth inhibition experiments on human HCT-116 colon carcinoma and human K562 myelogenous leukemia cells treated with Aurachin D showed IC50 values in the low µg/mL range after 5 days of treatment. nih.gov

The following table presents representative IC50 values for Aurachin D against specific cancer cell lines, illustrating the cytotoxic activity observed for a related aurachin:

| Compound | Cell Line | IC50 (µg/mL) | Reference |

| Aurachin D | HCT-116 (Colon Carcinoma) | Low µg/mL | nih.gov |

| Aurachin D | K562 (Myelogenous Leukemia) | Low µg/mL | nih.gov |

It is important to note that these specific values pertain to Aurachin D, a closely related analogue of this compound, and serve as an indication of the type of cytotoxic activity observed within the aurachin family.

Structure-Activity Relationship (SAR) Insights

Structure-Activity Relationship (SAR) studies on aurachins, largely based on investigations of Aurachin D and its analogues, have shed light on the structural features crucial for their biological potency. nih.govresearchgate.net These studies explore how modifications to the quinoline/quinolone core, the prenyl side chain, and the aromatic ring influence the compounds' activities, particularly their inhibitory effects on respiratory chains and cytotoxic properties.

Influence of Quinoline/Quinolone Core Modifications on Biological Potency

Modifications to the quinoline or quinolone core structure of aurachins can significantly impact their biological activity. Research indicates that the quinolone ring structure is essential for the inhibitory effect of aurachins on Escherichia coli cytochrome bd. nih.gov Studies involving synthetic analogues with variations in the core structure have been conducted to understand these relationships. For example, comparisons with simpler quinolone structures have highlighted the importance of substituents at specific positions for activity. nih.gov

Role of Prenyl Side Chain Length and Stereochemistry in Biological Efficacy

The prenyl side chain attached to the quinoline/quinolone core is a key feature of aurachins, and its characteristics, including length and stereochemistry, play a role in their biological efficacy. SAR studies on Aurachin D analogues have investigated the effect of varying the isoprenoid side chain. sjtu.edu.cnresearchgate.net For instance, replacing the farnesyl chain with a shorter, partially saturated citronellyl chain in an Aurachin D analogue did not significantly diminish its inhibitory effect on Mycobacterium tuberculosis cytochrome bd oxidase in one study. sjtu.edu.cn However, other variations in side-chain length have shown that the farnesyl length can be optimal for maintaining potent inhibition of certain targets. sjtu.edu.cn The specific length and structure of the side chain can influence the compound's interaction with its biological targets, such as the hydrophobic pocket in cytochrome bd oxidase where Aurachin D has been shown to bind. cnr.ituva.es

Impact of Aromatic Ring Substitutions on Bioactivity

Substitutions on the aromatic ring of the quinoline/quinolone core can also modulate the bioactivity of aurachins. Studies on Aurachin D analogues with modifications on the aromatic cycle have shown that these changes can affect cytotoxic activity and other biological effects. nih.gov For example, the position and nature of substituents on the aromatic ring have been explored in the context of inhibiting M. tuberculosis cytochrome bd oxidase. sjtu.edu.cneur.nl Small substituents like fluorine at certain positions (e.g., C6 or C7) have been tolerated while maintaining potent inhibition, whereas larger or different substituents can lead to a loss of activity. sjtu.edu.cneur.nl Minor variations of the aromatic ring can also alter antiprotozoal effects, indicating the sensitivity of biological activity to these structural changes. eur.nl

Synthetic Methodologies and Chemical Derivatization of Aurachin P and Analogs

Total Synthesis Approaches to the Aurachin Quinolone Core

Total synthesis routes to the aurachin core primarily focus on constructing the 4(1H)-quinolone ring system, which is a central feature of many aurachin variants, including Aurachin P.

A prominent strategy for synthesizing the 4(1H)-quinolone core of aurachins is the Conrad-Limpach cyclization. iribb.orguni.luuni.lunih.govfishersci.senih.govsigmaaldrich.com This reaction typically involves the condensation of an aniline (B41778) derivative with a β-keto ester, followed by thermal cyclization to form the quinolone ring. iribb.orguni.luuni.lunih.gov While effective, the Conrad-Limpach approach often requires high reaction temperatures and is generally more efficient with electron-rich anilines. iribb.org

Another method employed in the total synthesis of aurachins is the reductive cyclization of specific nitro-containing precursors, such as 4-hydroxy-4-(2-nitrophenyl)but-3-en-2-one derivatives. iribb.orguni.lu This route offers an alternative pathway to the quinolone core. iribb.orguni.lu

More recently, a versatile synthetic route involving the reaction between ketones and o-oxazoline-substituted anilines has been reported. iribb.org This strategy allows for the synthesis of a broader range of 4(1H)-quinolone analogues, accommodating both electron-rich and electron-poor substituents on the aromatic ring. iribb.org Electrosynthesis has also emerged as a strategy for the synthesis of N-hydroxyquinolones, a structural feature found in some aurachins like Aurachin C. nih.govnih.gov

The farnesyl side chain is a crucial component of the aurachin structure, typically attached at the C-3 or C-4 position of the quinolone or quinoline (B57606) core. nih.govuni.lumcw.eduguidetopharmacology.org In total synthesis approaches, the farnesyl moiety is often introduced early in the synthetic sequence. For instance, in some syntheses utilizing the Conrad-Limpach reaction, the farnesyl group is installed by alkylation of a precursor like ethyl acetoacetate (B1235776) with farnesyl bromide before the quinolone core is formed. uni.lu

While the incorporation of the farnesyl chain is essential, achieving high stereoselectivity in its installation within total synthesis can be challenging. Some synthetic routes involving the farnesyl moiety have noted a lack of stereoselectivity, leading to mixtures of isomers. nih.gov The complexity of controlling the stereochemistry of the multiple double bonds and potential chiral centers within the farnesyl chain and at its point of attachment to the quinolone core presents a significant challenge in total synthesis.

Key Synthetic Reactions and Strategies (e.g., Conrad-Limpach Cyclization)

Semisynthetic and Chemo-enzymatic Strategies for Novel Analog Generation

Beyond total synthesis, semisynthetic and chemo-enzymatic approaches offer valuable routes for generating novel aurachin analogs, often providing more efficient or selective pathways compared to purely chemical synthesis. sigmaaldrich.comnih.gov

A significant strategy in this area involves the use of biocatalysis, particularly utilizing enzymes from the aurachin biosynthetic pathway. sigmaaldrich.comguidetopharmacology.orgnih.gov Recombinant Escherichia coli strains engineered to express the membrane-bound prenyltransferase AuaA, an enzyme involved in aurachin biosynthesis, have been successfully used for the biocatalytic conversion of synthetically generated quinolone precursor molecules. sigmaaldrich.comguidetopharmacology.orgnih.gov

This method allows for the regioselective introduction of a farnesyl moiety at the C-3 position of synthetically prepared 2-methyl-1H-quinolin-4-one precursors. sigmaaldrich.comguidetopharmacology.org By feeding these recombinant E. coli strains with various substituted quinolone precursors, researchers can generate a library of aurachin analogs with modifications on the quinolone ring. sigmaaldrich.comguidetopharmacology.org Optimizing the expression of the prenyltransferase AuaA and enhancing the cellular supply of farnesyl pyrophosphate (FPP), the natural cosubstrate, are key factors in improving the efficiency of this biocatalytic process. nih.gov

The inherent plasticity of the aurachin biosynthetic pathway in natural producer organisms, such as Stigmatella erecta, can be exploited for the generation of novel aurachin analogs, including halogenated derivatives. wikipedia.orgmpg.defishersci.seuni.lu This strategy involves feeding the producing bacteria with unnatural precursor molecules that can be recognized and processed by the biosynthetic machinery. wikipedia.orgmpg.defishersci.se

By providing the bacteria with halogenated anthranilic acids, which are structural analogs of a natural precursor to the quinolone core, the biosynthetic enzymes can incorporate these modified building blocks into the aurachin structure. wikipedia.orgmpg.defishersci.se This has enabled the production of fluorinated and chlorinated aurachin derivatives through fermentation. wikipedia.orgmpg.defishersci.se Studies on the incorporation of these unnatural precursors have revealed that the biosynthetic enzymes exhibit regiopreference for halogen substitution and have certain steric limitations regarding substrate tolerance. mpg.defishersci.se This precursor-directed biosynthesis approach provides a route to aurachin analogs that may be challenging to synthesize solely by chemical means. wikipedia.org

Future Research Directions and Translational Perspectives for Aurachin P

In-depth Elucidation of Undiscovered Biosynthetic Pathway Steps

While significant progress has been made in understanding the biosynthesis of aurachins, the complete pathway, particularly for various derivatives including Aurachin P, still holds undiscovered steps. Studies have shown that the quinolone scaffold of aurachins originates from anthranilic acid and involves a type II polyketide synthase (PKS). nih.govresearchgate.netresearchgate.net Key enzymatic steps, such as the prenylation of 4-hydroxy-2-methylquinoline (B36942) by AuaA and subsequent N-hydroxylation by AuaF, have been identified. nih.govresearchgate.net However, the biosynthesis of a large number of other aurachin derivatives remains unclear, with speculation that some may arise from non-specific enzymatic or spontaneous reactions. nih.govresearchgate.net Further in-depth research using techniques like feeding studies with isotopically labeled precursors and genetic analysis of biosynthetic gene clusters is crucial to fully map the enzymatic cascade and identify all involved enzymes and intermediates specific to this compound. nih.govresearchgate.netresearchgate.netacs.org For instance, the proposed formation of phloroglucinol (B13840) as an intermediate in the biosynthesis of 5-nitroresorcinol, isolated alongside this compound from Stigmatella erecta, suggests novel branches in metabolic pathways that warrant further investigation through feeding studies with different labeled precursors and analysis of the corresponding gene clusters. acs.org

Advanced Structural Biology Studies of Aurachin-Target Protein Complexes

Aurachins are known to interfere with electron transport chains by inhibiting complexes like NADH:ubiquinone oxidoreductase (complex I) and cytochrome bc₁ complex (complex III) in mitochondria and bacteria, as well as photosystem II and the cytochrome bf complex in photosynthetic microorganisms. nih.govnih.gov Aurachin D, for example, is a selective inhibitor of cytochrome bd oxidase, a promising target in treating bacterial infections. mdpi.comdntb.gov.uaresearchgate.net While some structural information exists, such as the 3.0 Å resolution structure of E. coli bd-II with bound aurachin D, detailed structural biology studies of this compound in complex with its specific protein targets are needed. nih.gov Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy can provide high-resolution insights into the binding modes, interactions, and conformational changes that occur upon this compound binding. oncodesign-services.comsygnaturediscovery.compharmasalmanac.com Such studies are vital for understanding the molecular basis of this compound's activity and selectivity, and for guiding structure-based design efforts. oncodesign-services.compharmasalmanac.com

Rational Design and Development of Enhanced Bioactivity Profiles

The biological activities of aurachins, including antibacterial and antiprotozoal properties, make them promising lead structures. nih.govmdpi.comdntb.gov.uaresearchgate.netbeilstein-journals.org However, challenges such as toxicity, lack of selectivity, and delivery to target sites have been noted for some aurachins like Aurachin D. mdpi.comfrontiersin.org Rational design, guided by structure-activity relationship (SAR) studies and structural insights from target complexes, is essential to develop analogs with improved bioactivity profiles. mdpi.combeilstein-journals.orgnih.gov Chemical synthesis and whole-cell biotransformation approaches have been employed to generate aurachin derivatives with modifications to the quinolone ring system and the farnesyl side chain. nih.govdntb.gov.uabeilstein-journals.orgnih.govresearchgate.netresearchgate.net Future research should focus on designing and synthesizing libraries of this compound analogs with optimized potency, selectivity, and pharmacokinetic properties. This involves exploring modifications to different parts of the molecule and evaluating their impact on target binding and cellular uptake. beilstein-journals.orgnih.gov

Exploration of Novel Research Applications as Chemical Probes

Chemical probes are valuable small molecules used to selectively modulate protein function and investigate biological processes. thermofisher.kricr.ac.ukmdpi.com Given their ability to interfere with fundamental electron transport processes, aurachins, including this compound, hold potential as chemical probes to study respiratory chains and other cellular pathways in various organisms. nih.govmdpi.com Aurachin A and this compound, for instance, have shown high affinity for the D1 protein of photosystem II in virtual screening studies, suggesting their potential as probes for photosynthetic research. preprints.org Developing this compound as a chemical probe would involve rigorous characterization of its selectivity and off-target effects. icr.ac.ukmdpi.com Functionalization with tags like fluorophores or biotin (B1667282) could enable imaging and identification of binding partners in complex biological systems. mdpi.com Such probes could provide valuable tools for dissecting the roles of specific respiratory complexes and understanding their involvement in various physiological and pathological states.

Q & A

Q. How should researchers integrate omics data (e.g., transcriptomics, metabolomics) to elucidate this compound’s mode of action?

- Methodological Answer : Combine differential expression analysis with pathway enrichment tools (e.g., KEGG, GO). Validate hits via targeted assays (e.g., qPCR, enzyme activity). Use network pharmacology to map multi-target interactions. Deposit datasets in public repositories (e.g., GEO, MetaboLights) for transparency .

Cross-Disciplinary Considerations

Q. What ethical and safety protocols are critical when handling this compound in antimicrobial resistance studies?

- Methodological Answer : Adhere to biosafety level-2 (BSL-2) guidelines for pathogenic strains. Include resistance induction assays to assess mutation frequency. Disclose potential dual-use risks in publications. Obtain institutional review board (IRB) approval for studies involving human-derived samples .

Q. How can computational models improve target prediction for this compound in complex biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.